![molecular formula C8H8ClNO3 B1601153 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene CAS No. 62492-41-5](/img/structure/B1601153.png)
1-Chloro-2-methoxy-5-methyl-4-nitrobenzene
Overview
Description
“1-Chloro-2-methoxy-5-methyl-4-nitrobenzene” is a chemical compound with the molecular formula C8H8ClNO3 . It has a molecular weight of 201.61 . The IUPAC name for this compound is 1-chloro-2-methoxy-5-methyl-4-nitrobenzene .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic substitution reactions . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Molecular Structure Analysis
The molecular structure of “1-Chloro-2-methoxy-5-methyl-4-nitrobenzene” is defined by its IUPAC name and its InChI code is 1S/C8H8ClNO3/c1-5-3-6 (9)8 (13-2)4-7 (5)10 (11)12/h3-4H,1-2H3 .
Chemical Reactions Analysis
The chemical reactions of “1-Chloro-2-methoxy-5-methyl-4-nitrobenzene” likely involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . This two-step mechanism involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Chloro-2-methoxy-5-methyl-4-nitrobenzene” include a molecular weight of 201.61 . The compound is likely a solid at room temperature .
Scientific Research Applications
Catalytic Reduction and Hydrogenation
1-Chloro-2-methoxy-5-methyl-4-nitrobenzene, due to its nitro group, is a candidate for catalytic reduction processes. Research demonstrates that various nitroarenes with substituents like chloro, methyl, or methoxy can be reduced to their corresponding aminoarenes using formic acid in the presence of a ruthenium catalyst. This process showcases high yields and selectivity under certain conditions, indicating the potential of such compounds in chemical synthesis and industrial applications Watanabe et al., 1984.
Synthesis of Heterocycles
1-Chloro-2-methoxy-5-methyl-4-nitrobenzene might be involved in the synthesis of heterocyclic compounds. Nitrosobenzenes, related to nitrobenzene compounds, have been used effectively as aminating agents in the synthesis of 1H-indazoles through rhodium and copper-catalyzed C-H activation and C-N/N-N coupling, showcasing the compound's versatility in creating complex organic structures Wang & Li, 2016.
Advanced Organic Synthesis
The compound's methoxy and nitro groups offer unique reactivity, making it useful in advanced organic synthesis. For example, the synthesis of 4-methoxyphenol involves several steps starting from a chloro-nitrobenzene compound, demonstrating the intricate processes where such compounds can be intermediates. The study focuses on reaction conditions and yield optimization, which is crucial for industrial and laboratory-scale synthesis Jian, 2000.
Environmental Remediation
Compounds like 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene can be subjects in environmental science, particularly in studies related to the remediation of nitro aromatic compounds (NACs) in groundwater. Iron metal has been shown to reduce NACs to less harmful substances, offering a potential method for cleaning contaminated water sources Agrawal & Tratnyek, 1996.
Electrochemical Studies
Electrochemical methods have been used to investigate the electron-transfer rate constants of nitroxide derivatives, which are related to nitro compounds like 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. These studies provide insights into the potential use of such compounds in high power-rate electrode-active materials due to their fast electron-transfer processes Suga et al., 2004.
properties
IUPAC Name |
1-chloro-2-methoxy-5-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-5-3-6(9)8(13-2)4-7(5)10(11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOXJOUJOZTIKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90489542 | |
Record name | 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90489542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-methoxy-5-methyl-4-nitrobenzene | |
CAS RN |
62492-41-5 | |
Record name | 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90489542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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